molecular formula C20H36O5 B159212 11beta-Prostaglandin F1beta CAS No. 37785-86-7

11beta-Prostaglandin F1beta

Cat. No.: B159212
CAS No.: 37785-86-7
M. Wt: 356.5 g/mol
InChI Key: DZUXGQBLFALXCR-MBOYTVKESA-N
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Description

11beta-Prostaglandin F1beta is a stereoisomer of Prostaglandin F1alpha, characterized by the inversion of hydroxyl groups at the C-9 and C-11 positions. This compound is part of the prostaglandin family, which are lipid compounds derived from fatty acids and have diverse hormone-like effects in animals. Prostaglandins play crucial roles in various physiological processes, including inflammation, blood flow, and the formation of blood clots.

Scientific Research Applications

11beta-Prostaglandin F1beta has several scientific research applications, including:

    Chemistry: Used as a model compound to study stereoselective synthesis and reaction mechanisms.

    Biology: Investigated for its role in cellular signaling pathways and its effects on various biological processes.

    Medicine: Explored for potential therapeutic applications, particularly in the modulation of inflammation and vascular functions.

    Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.

Future Directions

There are no published reports on the biological activity of 11beta-Prostaglandin F1beta . Therefore, future research could focus on exploring its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11beta-Prostaglandin F1beta typically involves the conversion of arachidonic acid through a series of enzymatic and chemical reactions. One common method includes the use of cyclooxygenase enzymes to convert arachidonic acid into prostaglandin intermediates, followed by specific stereoselective reactions to achieve the desired stereochemistry at the C-9 and C-11 positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale biocatalytic processes, utilizing enzymes such as Baeyer–Villiger monooxygenase for stereoselective oxidation and ketoreductase for diastereoselective reduction. These processes are designed to be efficient and scalable, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 11beta-Prostaglandin F1beta can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may vary depending on the substituent, but common reagents include halogenating agents and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield ketones or aldehydes, while reduction can regenerate the original hydroxyl groups.

Comparison with Similar Compounds

    Prostaglandin F1alpha: The parent compound with hydroxyl groups at C-9 and C-11 in the alpha configuration.

    Prostaglandin F2alpha: Another prostaglandin with similar biological activities but different structural features.

    Prostaglandin E2: Known for its role in inflammation and pain modulation.

Uniqueness: 11beta-Prostaglandin F1beta is unique due to its specific stereochemistry, which can result in distinct biological activities compared to its isomers and other prostaglandins. This uniqueness makes it valuable for research into the structure-activity relationships of prostaglandins and their receptors.

Properties

IUPAC Name

7-[(1R,2R,3S,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUXGQBLFALXCR-MBOYTVKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@H](C[C@H]([C@@H]1CCCCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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